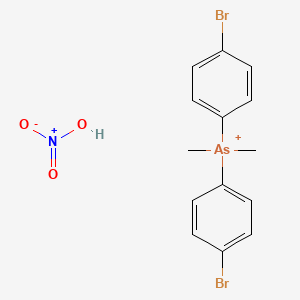silane CAS No. 13411-56-8](/img/structure/B14726699.png)
[(But-2-en-1-yl)oxy](triethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-2-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a but-2-en-1-yloxy group attached to a triethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-1-yl)oxysilane typically involves the reaction of but-2-en-1-ol with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkene (but-2-en-1-ol) reacts with triethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (But-2-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(But-2-en-1-yl)oxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The but-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
(But-2-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of (But-2-en-1-yl)oxysilane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The triethylsilane moiety acts as a reducing agent, facilitating the addition of silicon to unsaturated carbon bonds. This process is often catalyzed by transition metal complexes, such as platinum or rhodium catalysts, which activate the silicon-hydrogen bond and enable its addition to the carbon-carbon double bond.
類似化合物との比較
Similar Compounds
(3-Buten-1-yloxy)(trimethyl)silane: Similar structure but with a trimethylsilane moiety instead of triethylsilane.
(But-3-en-1-yloxy)(trimethyl)silane: Another similar compound with a different positional isomer of the butenyl group.
Uniqueness
(But-2-en-1-yl)oxysilane is unique due to its specific combination of the but-2-en-1-yloxy group and triethylsilane moiety, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo selective hydrosilylation reactions makes it valuable in organic synthesis and materials science.
特性
CAS番号 |
13411-56-8 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC名 |
but-2-enoxy(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-9-10-11-12(6-2,7-3)8-4/h5,9H,6-8,10H2,1-4H3 |
InChIキー |
QHOQYSWQNWJAHP-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OCC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


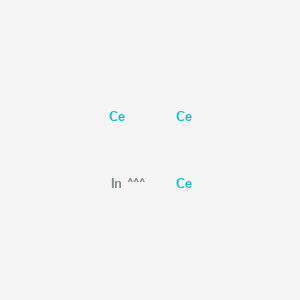
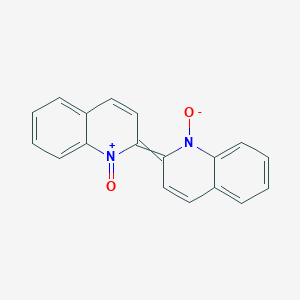
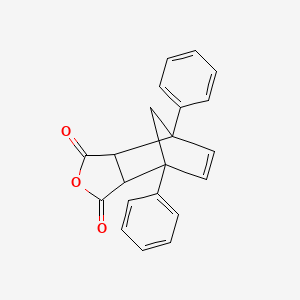
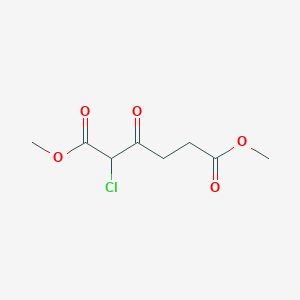
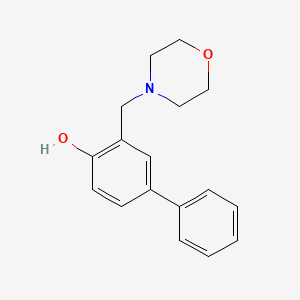
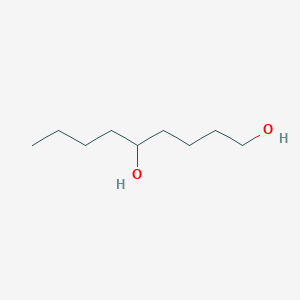
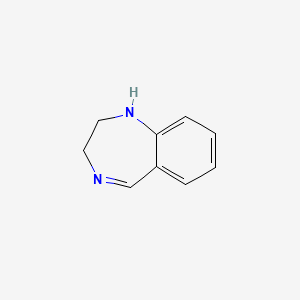
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
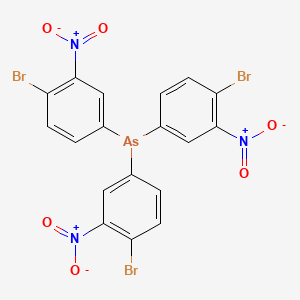
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)


